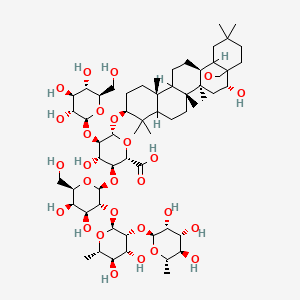
3-Hydroxy Carvedilol
Overview
Description
Synthesis Analysis
The synthesis of Carvedilol involves various methods as reported in the literature . A study has reported the synthesis of new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .Molecular Structure Analysis
The molecular structure of Carvedilol has been analyzed using various techniques such as XRPD, FT-IR, solid-state NMR, SEM, TEM, DSC, and specific surface area . The optimized Carvedilol-loaded ethosomes were spherical in shape .Chemical Reactions Analysis
Carvedilol undergoes various chemical reactions. For instance, a study has reported the enhancement of the solubility of Carvedilol by preparing cocrystals using hydrochlorothiazide (HCT), a diuretic drug, as a coformer .Physical And Chemical Properties Analysis
The physical and chemical properties of Carvedilol have been analyzed using various techniques such as DSC, PXRD, FTIR, Raman, and SEM .Scientific Research Applications
Pharmacokinetic Investigations
3-Hydroxy Carvedilol is used in pharmacokinetic studies to understand its behavior within the body, particularly its absorption, distribution, metabolism, and excretion. A low-volume LC–MS/MS method has been developed for the pharmacokinetic investigation of Carvedilol and its metabolites, including 3-Hydroxy Carvedilol, which allows for broader applications in various patient groups .
Antioxidant Properties
Research has compared the free-radical inhibiting antioxidant properties of Carvedilol metabolites, finding that 3-Hydroxy Carvedilol displayed superior radical-quenching abilities compared to other metabolites and was a more effective antioxidant than BHT (butylated hydroxytoluene), a common antioxidant additive .
Gastroretentive Drug Delivery
3-Hydroxy Carvedilol has been studied for use in gastroretentive drug delivery systems (GRDFs). The aim is to develop a dosage form that prolongs gastric residence time, enhancing solubility and dissolution rate for better therapeutic efficacy .
Solubility and Dissolution Rate Enhancement
Carvedilol is known for its poor water solubility, which affects its therapeutic performance. Studies have focused on enhancing the solubility and dissolution rate of Carvedilol by synthesizing new composites with etched halloysite nanotubes (HNTs), potentially improving the drug’s bioavailability .
Mechanism of Action
Target of Action
3-Hydroxy Carvedilol primarily targets β1-adrenoceptors, β2-adrenoceptors, and α1-adrenoceptors . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker . These receptors are prototypical class A G protein-coupled receptors (GPCRs), which are the targets for the majority of prescription drugs in clinical use .
Mode of Action
Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking properties .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It has been shown to inhibit the attachment of neutrophils to activated endothelial cells and vascular smooth muscle cells through a suppression of ICAM-1 gene transcription . Moreover, it has been found that G proteins drive all detectable carvedilol signaling through β2ARs .
Result of Action
The molecular and cellular effects of Carvedilol’s action include a significant decrease in heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade . The higher dose of Carvedilol significantly increased cardiac performance as measured by ejection fraction and fractional shortening and decreased left ventricular end systolic volume consistent with the beneficial effect on cardiac function .
Action Environment
Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of Carvedilol. For instance, in chronic heart failure (CHF), a decrease in the CL/ F of carvedilol can be modeled by incorporation of hepatic and renal blood flow changes occurring in this disease . Furthermore, Carvedilol and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) . In healthy volunteers, increased expression of intestinal ABCB1 and ABCC2, by treatment with rifampin, was associated with decreased plasma carvedilol .
Safety and Hazards
Future Directions
Future research is focusing on enhancing the solubility and dissolution rate of Carvedilol. For instance, a study has reported the successful optimization of Carvedilol-loaded ethosomes formulation, which can serve as a promising transdermal delivery system for Carvedilol . Another study has suggested the potential of statins for anthracycline cardioprotection .
properties
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSIYCVHJZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932859 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Carvedilol | |
CAS RN |
146574-43-8 | |
| Record name | SB 211475 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



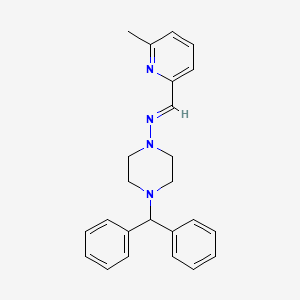
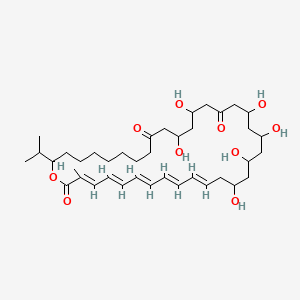
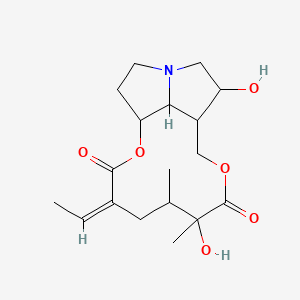
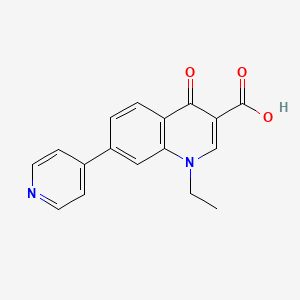
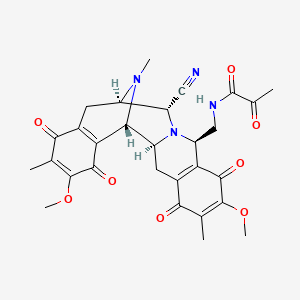
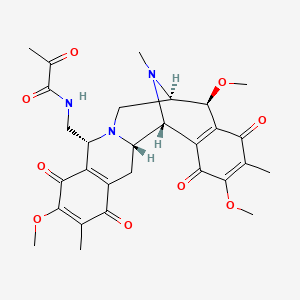
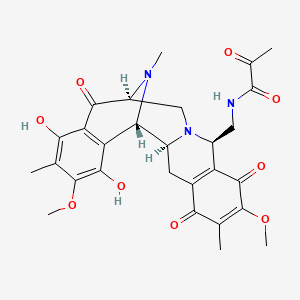
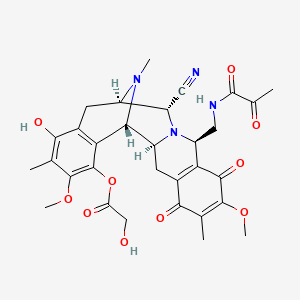
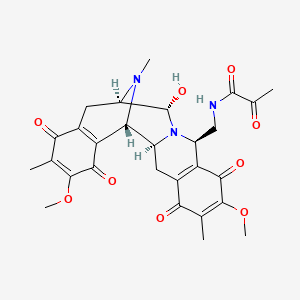
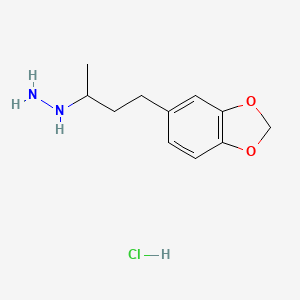
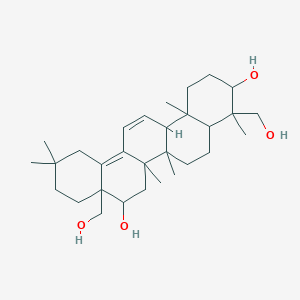

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
